molecular formula C21H26ClNO B015720 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride CAS No. 102596-84-9

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride

Cat. No.: B015720
CAS No.: 102596-84-9
M. Wt: 343.9 g/mol
InChI Key: VTLHJZKKRMZUPQ-UHFFFAOYSA-N
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Description

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is a chemical compound with the molecular formula C21H26ClNO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its role in various chemical reactions and its utility in research and development.

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known to be used in asymmetric Mannich reactions by α-silyl controlled aminomethylation of ketones . This suggests that it may interact with its targets through aminomethylation, potentially altering their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used in asymmetric Mannich reactions by α-silyl controlled aminomethylation of ketones.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-((Dibenzylamino)methyl)cyclohexanone: The non-hydrochloride form of the compound.

    N,N-Dibenzylcyclohexanone: A related compound with similar structural features.

    Cyclohexanone derivatives: Various derivatives of cyclohexanone with different substituents.

Uniqueness

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and industrial applications .

Properties

IUPAC Name

2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHJZKKRMZUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327453
Record name 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102596-84-9
Record name 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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